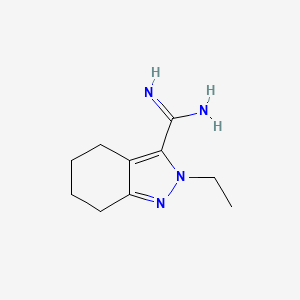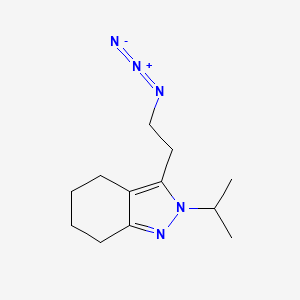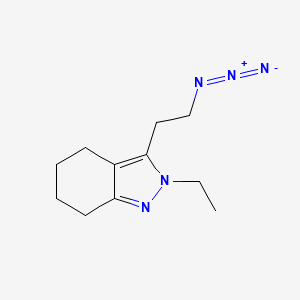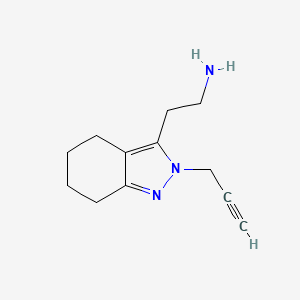
2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol
Descripción general
Descripción
The compound “2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol” is a complex organic molecule. It contains an indazole ring, which is a bicyclic compound consisting of fused benzene and pyrazole rings. This compound also has a trifluoromethyl group attached to the indazole ring, and an ethan-1-ol group attached to the other end of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indazole ring, which is aromatic and thus contributes to the compound’s stability. The trifluoromethyl group is an electron-withdrawing group, which would affect the electronic distribution in the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The trifluoromethyl group is quite inert, but could potentially undergo reactions under certain conditions. The hydroxyl group of the ethan-1-ol moiety is a reactive functional group and could participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar hydroxyl group and the aromatic indazole ring could impact its solubility, boiling point, melting point, and other physical properties .Aplicaciones Científicas De Investigación
Medicinal Chemistry
In medicinal chemistry, the compound’s trifluoromethyl group is of particular interest due to its ability to enhance the bioactivity of pharmaceuticals . The presence of fluorine atoms can significantly alter the biological properties of molecules, making them more lipophilic and improving their metabolic stability. This compound could be explored for its potential as a building block in the synthesis of bioactive molecules that require increased lipophilicity and metabolic resistance.
Biotechnology
Biocatalysis is a growing field within biotechnology, and the compound could be used in enzymatic reactions to produce chiral alcohols . These chiral alcohols are valuable in the synthesis of pharmaceuticals and agrochemicals. The compound’s structural features may allow it to fit into the active sites of certain enzymes, facilitating the production of enantiomerically pure substances.
Agriculture
The trifluoromethyl group found in the compound is commonly seen in pesticides . It can be utilized in the development of new agrochemicals, particularly those targeting pests’ nervous systems or metabolic pathways. The compound’s stability and potential reactivity make it a candidate for creating more effective and longer-lasting pesticides.
Material Science
In material science, the compound’s unique structure could be valuable in the development of novel polymers or coatings . The trifluoromethyl group could impart properties such as resistance to degradation, hydrophobicity, or unique optical characteristics. Research could explore its incorporation into materials that require specific performance characteristics under challenging conditions.
Environmental Science
Compounds with trifluoromethyl groups are often explored for their environmental impact, particularly in terms of persistence and bioaccumulation . This compound could be studied to understand its behavior in the environment, its potential breakdown products, and how it interacts with various environmental factors. Such studies are crucial for assessing the ecological safety of new chemicals before they are widely used.
Organic Synthesis
The compound’s structure suggests potential use as an intermediate in organic synthesis processes . Its functional groups could undergo various chemical reactions, making it a versatile reagent for constructing complex organic molecules. Researchers could investigate its reactivity patterns to develop new synthetic methodologies.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O/c11-10(12,13)9-7-3-1-2-4-8(7)15(14-9)5-6-16/h16H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEQAENKIIIRJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1479711.png)
![(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B1479712.png)
![2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B1479714.png)
![3-(Aminomethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1479716.png)

![2-(2-Methyl-5,5-dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1479718.png)
![2-(3-(piperidin-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1479719.png)



![3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479725.png)
![2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid](/img/structure/B1479728.png)
![2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479729.png)
